molecular formula C14H19NO2.ClH<br>C14H20ClNO2 B120069 Dexmethylphenidate hydrochloride CAS No. 23655-65-4

Dexmethylphenidate hydrochloride

Cat. No.: B120069
CAS No.: 23655-65-4
M. Wt: 269.77 g/mol
InChI Key: JUMYIBMBTDDLNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Dexmethylphenidate hydrochloride, also known as Dexmethylphenidate HCl, is a potent central nervous system (CNS) stimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) .

Target of Action

The primary targets of Dexmethylphenidate HCl are the dopamine transporter (DAT) and the norepinephrine transporter (NET) . These transporters are responsible for the reuptake of dopamine and norepinephrine, neurotransmitters that play crucial roles in regulating attention and behavior .

Mode of Action

Dexmethylphenidate HCl acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) . It inhibits the reuptake of dopamine and norepinephrine by blocking their transporters, particularly in the thalamus and striatum . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .

Biochemical Pathways

By inhibiting the reuptake of dopamine and norepinephrine, Dexmethylphenidate HCl indirectly increases catecholaminergic neurotransmission . This action particularly affects the biochemical pathways in the striatum and meso-limbic system, areas of the brain involved in attention and behavior .

Pharmacokinetics

Dexmethylphenidate HCl is taken orally and has a bioavailability ranging from 11% to 52% . It is metabolized in the liver and has an elimination half-life of approximately 4 hours . The drug is primarily excreted in the urine .

Result of Action

The increased levels of dopamine and norepinephrine in the brain resulting from the action of Dexmethylphenidate HCl help to improve symptoms of ADHD . This includes enhancing the ability to concentrate, reducing impulsiveness, and controlling hyperactivity .

Action Environment

The efficacy and stability of Dexmethylphenidate HCl can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the presence of food in the stomach. Additionally, individual factors such as age, gender, liver function, and kidney function can also influence the drug’s pharmacokinetics and overall effect .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of dexmethylphenidate hydrochloride involves several steps to ensure high optical purity. One efficient process includes:

Industrial Production Methods

Industrial production of this compound involves large-scale crystallization processes to ensure high purity and stability. The crude this compound is dissolved in hydrochloric acid and crystallized to obtain the target crystal form .

Chemical Reactions Analysis

Types of Reactions

Dexmethylphenidate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the phenyl ring.

    Reduction: This reaction can reduce the ester group to an alcohol.

    Substitution: This reaction can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents include alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Dexmethylphenidate hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Dexmethylphenidate hydrochloride is often compared with other central nervous system stimulants, such as:

This compound stands out due to its higher potency and more favorable side effect profile compared to its racemic mixture and other similar compounds.

Biological Activity

Dexmethylphenidate hydrochloride, commonly known by its brand name Focalin, is a central nervous system (CNS) stimulant primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). As the d-enantiomer of methylphenidate, dexmethylphenidate exhibits distinct pharmacological properties that enhance its effectiveness and safety profile. This article explores the biological activity of dexmethylphenidate, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

Dexmethylphenidate functions by inhibiting the reuptake of two key neurotransmitters: dopamine and norepinephrine . This inhibition occurs at the presynaptic neuron level, leading to increased concentrations of these monoamines in the synaptic cleft. The primary mechanisms include:

  • Dopamine Transporter Inhibition : Dexmethylphenidate selectively binds to and inhibits the dopamine transporter (DAT), thereby increasing dopamine levels in areas of the brain associated with attention and impulse control .
  • Norepinephrine Transporter Inhibition : It also inhibits the norepinephrine transporter (NET), enhancing norepinephrine availability, which is crucial for arousal and attention .

Pharmacokinetics

The pharmacokinetic profile of dexmethylphenidate is characterized by its absorption, distribution, metabolism, and elimination:

Parameter Value
Absorption 90% absorbed; bioavailability ~23%
Peak Concentration 1-1.5 hours post-administration
Volume of Distribution 2.65 L/kg
Protein Binding 12-16%
Metabolism Primarily to d-ritalinic acid (inactive)
Elimination Half-Life ~2.2 hours

Dexmethylphenidate exhibits a bimodal plasma concentration-time profile, with variations depending on food intake .

Clinical Efficacy

Numerous studies have demonstrated the efficacy of dexmethylphenidate in improving ADHD symptoms. A notable randomized controlled trial evaluated its effects on individuals with traumatic brain injury (TBI). The study found significant improvements in processing speed and attention among participants treated with dexmethylphenidate compared to a placebo group. Key findings included:

  • Improvement in cognitive tasks such as the Simple Selective Attention Task (Cohen's d = 0.59) and Four Choice Reaction Time Task conditions (Cohen's d values ranging from 0.51 to 0.59) .
  • Enhanced information processing speed was particularly noted in patients with more severe injuries .

Safety Profile

While dexmethylphenidate is generally well-tolerated, it is associated with several adverse effects. The following table summarizes common side effects observed in clinical trials:

Adverse Event Incidence Rate (%)
Insomnia10-20
Decreased appetite15-30
Headache5-15
Anxiety5-10
Serious adverse events~1

Serious adverse events include cardiovascular complications and psychotic disorders, though these are relatively rare . The overall risk of non-serious adverse events is higher, with approximately 7.3% of patients withdrawing due to such events .

Case Studies

Several case studies further illustrate the therapeutic benefits and safety considerations associated with dexmethylphenidate:

Properties

CAS No.

23655-65-4

Molecular Formula

C14H19NO2.ClH
C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

methyl 2-phenyl-2-piperidin-2-ylacetate;hydrochloride

InChI

InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H

InChI Key

JUMYIBMBTDDLNG-UHFFFAOYSA-N

SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl

Isomeric SMILES

COC(=O)[C@@H]([C@H]1CCCC[NH2+]1)C2=CC=CC=C2.[Cl-]

Canonical SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl

melting_point

435 to 439 °F (NTP, 1992)

Key on ui other cas no.

23655-65-4

physical_description

Methylphenidate hydrochloride is an odorless white crystalline powder. Metallic taste. Solutions are acid to litmus. Absence of general acid/base catalysis. (NTP, 1992)

Related CAS

113-45-1 (Parent)

solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)

Synonyms

Dexmethylphenidate
Dexmethylphenidate Hydrochloride
Focalin
Focalin XR
Hydrochloride, Dexmethylphenidate
XR, Focalin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dexmethylphenidate hydrochloride
Reactant of Route 2
Reactant of Route 2
Dexmethylphenidate hydrochloride
Reactant of Route 3
Reactant of Route 3
Dexmethylphenidate hydrochloride
Reactant of Route 4
Reactant of Route 4
Dexmethylphenidate hydrochloride
Reactant of Route 5
Reactant of Route 5
Dexmethylphenidate hydrochloride
Reactant of Route 6
Dexmethylphenidate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.